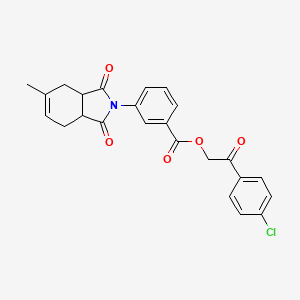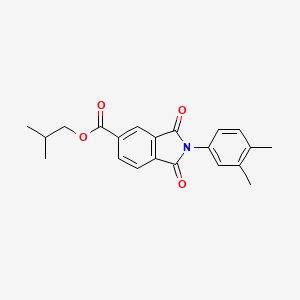![molecular formula C20H23NO3 B11625248 N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide](/img/structure/B11625248.png)
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide is an organic compound with the molecular formula C15H15NO3 This compound is characterized by the presence of a benzamide group attached to a 4-methoxyphenyl oxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenyl oxane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the benzamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl): Similar structure but lacks the oxane moiety.
4-Hydroxy-N-(4-methoxyphenyl)benzamide: Contains a hydroxy group instead of a methoxy group.
4-Methoxy-N-(4-methoxyphenyl)benzylamine: Contains an amine group instead of a benzamide group.
Uniqueness
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide is unique due to the presence of the oxane moiety, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22) |
Clé InChI |
MTJNHTPTIHUIDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CC=C3 |
Solubilité |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11625165.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625172.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625180.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B11625181.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11625188.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11625215.png)


![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11625223.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11625234.png)

![(2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11625242.png)

